molecular formula C30H32N2O7 B8244080 3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate

3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate

Cat. No. B8244080
M. Wt: 532.6 g/mol
InChI Key: PCJYYMUIZJOALI-UHFFFAOYSA-N
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Description

3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate is a useful research compound. Its molecular formula is C30H32N2O7 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromic Properties and Applications

Spiropyran derivatives, including compounds like 3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate, exhibit significant photochromic properties. These compounds can reversibly change color when exposed to light, a characteristic that has diverse applications. For instance, research by Zou et al. (2004) found that the photochromic behaviors of such spiropyrans in solutions were affected by ultraviolet irradiation, suggesting their potential use in optical data storage or photo-responsive materials (Zou et al., 2004).

Near-Infrared Fluorescence Switch Applications

The development of near-infrared fluorescence switch molecules, which can be activated by light, is another area where these spiropyran derivatives have been explored. Doddi et al. (2015) synthesized a dyad with spiropyran units and demonstrated high-contrast “on/off” fluorescence switching. This capability is crucial for applications in optical data or image storage utilizing near-infrared luminescence (Doddi et al., 2015).

Dual-Color Imaging and Fluorescence Patterning

Spiropyran-based nanoparticles have been shown to be effective for dual-color imaging and rewritable fluorescence patterning. Chen et al. (2017) synthesized photochromic fluorescent polymer nanoparticles using spiropyran derivatives, demonstrating their usefulness in ultrahigh-resolution bioimaging and photo-rewritable data storage (Chen et al., 2017).

Detection of Cyanide Ions

Spiropyran derivatives have also been used as probes for detecting specific ions. Pattaweepaiboon et al. (2020) developed a synthetic spiropyran derivative for colorimetric detection of cyanide ions in cassava leaves. This application demonstrates the potential of spiropyran compounds in environmental monitoring and food safety (Pattaweepaiboon et al., 2020).

Stress Sensing in Polymer Materials

Li et al. (2016) explored the use of a spiropyran mechanophore cross-linker in polymer materials, enabling real-time stress sensing. This research highlights the potential of spiropyran derivatives in developing smart materials that can respond to mechanical stimuli (Li et al., 2016).

Anti-Counterfeiting Coating

Spiropyran derivatives are also being used in anti-counterfeiting applications. Zhang et al. (2016) synthesized a spiropyran derivative and demonstrated its potential as an anti-counterfeiting coating on flexible materials, useful in packaging for food and medicine (Zhang et al., 2016).

properties

IUPAC Name

2-(3',3'-dimethyl-6-nitro-8-pent-4-enoyloxyspiro[chromene-2,2'-indole]-1'-yl)ethyl pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O7/c1-5-7-13-26(33)37-18-17-31-24-12-10-9-11-23(24)29(3,4)30(31)16-15-21-19-22(32(35)36)20-25(28(21)39-30)38-27(34)14-8-6-2/h5-6,9-12,15-16,19-20H,1-2,7-8,13-14,17-18H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJYYMUIZJOALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC(=O)CCC=C)CCOC(=O)CCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 2
Reactant of Route 2
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 3
Reactant of Route 3
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 4
Reactant of Route 4
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 5
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 6
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.